5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose

Catalog No.
S689234
CAS No.
4613-71-2
M.F
C16H18O7
M. Wt
322.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose

CAS Number

4613-71-2

Product Name

5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose

IUPAC Name

[(2S,4R)-4,5-diacetyloxyoxolan-2-yl]methyl benzoate

Molecular Formula

C16H18O7

Molecular Weight

322.31 g/mol

InChI

InChI=1S/C16H18O7/c1-10(17)21-14-8-13(23-16(14)22-11(2)18)9-20-15(19)12-6-4-3-5-7-12/h3-7,13-14,16H,8-9H2,1-2H3/t13-,14+,16?/m0/s1

InChI Key

DPLPHOLDKAGPOZ-NNKZFNQJSA-N

SMILES

CC(=O)OC1CC(OC1OC(=O)C)COC(=O)C2=CC=CC=C2

Canonical SMILES

CC(=O)OC1CC(OC1OC(=O)C)COC(=O)C2=CC=CC=C2

Isomeric SMILES

CC(=O)O[C@@H]1C[C@H](OC1OC(=O)C)COC(=O)C2=CC=CC=C2

5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose (CAS 4613-71-2) is a specifically protected sugar intermediate crucial for the synthesis of 3'-deoxynucleoside analogues. This class of nucleosides, which includes significant antiviral and antineoplastic agents, requires a deoxyribose core for its biological activity. The compound's distinct pattern of acetyl and benzoyl protecting groups is not arbitrary; it is engineered to influence solubility, reactivity, and stereochemical control during the critical N-glycosylation step, where the nucleobase is coupled to the sugar moiety. [ref: 1]

In nucleoside synthesis, particularly via the widely used Vorbrüggen glycosylation, the choice of protecting groups on the sugar donor is a critical process parameter that dictates both yield and stereoisomeric purity. Substituting 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose with a seemingly similar precursor, such as a fully acetylated analog or a different halide form like a Hoffer-type chlorosugar, necessitates complete re-validation of the synthesis. Such changes directly alter the reactivity of the anomeric center and the stability of reaction intermediates, often leading to undesirable α/β anomeric mixtures which are challenging and costly to separate. [ref: 1, 2] The specific configuration of this compound is selected to provide a predictable, highly stereoselective outcome, making it a non-interchangeable component in established, high-purity synthesis routes.

Precursor Suitability: Achieves High Yield and Exclusive β-Anomeric Selectivity in Pyrimidine Nucleoside Synthesis

In a representative Vorbrüggen glycosylation, the reaction of 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose with bis-trimethylsilyl-thymine yielded the protected 3'-deoxythymidine in 88% yield. [ref: 1] Critically, the reaction proceeded with complete stereocontrol, forming exclusively the desired β-anomer. [ref: 1] This is a significant advantage over other 2'- or 3'-deoxy glycosyl donors that lack a participating group at the C2 position, which are known to frequently yield difficult-to-separate anomeric mixtures. [ref: 2] The 2-O-acetyl group in the target compound provides anchimeric assistance, ensuring the formation of the biologically relevant β-isomer.

Evidence DimensionYield and Stereoselectivity (β:α ratio)
Target Compound Data88% Yield, Exclusive β-anomer
Comparator Or Baseline2'-deoxyribose donors lacking C2-acyl participation (often yield β:α mixtures, e.g., 3:1 at best) [ref: 2]
Quantified DifferenceAchieves >99% β-selectivity versus typical <75% β-selectivity for non-participating precursors.
ConditionsVorbrüggen glycosylation with silylated thymine, catalyzed by SnCl4 in acetonitrile at room temperature. [ref: 1]

For synthesizing therapeutic nucleosides, achieving high β-selectivity directly from the coupling reaction eliminates the need for costly and yield-reducing chromatographic separation of anomers.

Processability Trade-Off: Supplied as a Syrup, Requiring Different Handling Than Crystalline Alternatives

5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose is a stable, purifiable syrup. [ref: 1] This physical form contrasts with fully acetylated analogs such as 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose, which is a crystalline powder with a melting point of 63-68 °C. [ref: 2] While crystalline solids are often preferred in large-scale manufacturing for ease of handling, drying, and purification by recrystallization, the formulation of the target compound as a syrup is directly linked to its optimized reactivity profile. The procurement decision involves a trade-off: accepting the process requirements for handling a viscous liquid to gain the benefit of superior stereochemical control in the subsequent glycosylation step.

Evidence DimensionPhysical State at Room Temperature
Target Compound DataSyrup [ref: 1]
Comparator Or Baseline1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose: Crystalline powder (m.p. 63-68 °C) [ref: 2]
Quantified DifferenceLiquid vs. Solid; requires different material handling protocols and equipment.
ConditionsStandard temperature and pressure.

This dictates the choice of process equipment and purification strategy; a buyer must weigh the handling characteristics of a syrup against the superior reaction performance.

Route Compatibility: Effective Glycosyl Donor for a Range of Pyrimidine Bases

The utility of this precursor is not limited to a single target but extends to a class of valuable nucleosides. Its effectiveness has been demonstrated for the synthesis of various protected 3'-deoxypyrimidine nucleosides, including derivatives of uracil, thymine, and cytosine. [ref: 1] For example, coupling with silylated uracil provided the protected 3'-deoxyuridine in 80% yield, again as the pure β-anomer. [ref: 1] This demonstrated versatility makes it a suitable starting material for library synthesis in drug discovery campaigns targeting multiple pyrimidine analogs.

Evidence DimensionSubstrate Scope (Yield)
Target Compound DataThymine (88%), Uracil (80%), Cytosine (68%, unoptimized)
Comparator Or BaselineNot applicable; demonstrates broad utility for a key compound class.
Quantified DifferenceMaintains high yields across multiple standard pyrimidine bases.
ConditionsVorbrüggen glycosylation with silylated nucleobases, SnCl4 catalyst, in acetonitrile. [ref: 1]

Procurement for discovery or early development programs can be streamlined by selecting a single, versatile sugar donor proven to be effective for multiple target nucleobases.

Process Development for 3'-Deoxy-β-pyrimidine Nucleosides

This precursor is the right choice for synthetic routes where the final product specification demands extremely low levels of the α-anomer. Its demonstrated ability to produce β-anomers exclusively simplifies downstream processing by removing the need for challenging anomeric separations, directly impacting process economics. [ref: 1]

Medicinal Chemistry and Drug Discovery Library Synthesis

For projects requiring the synthesis of multiple 3'-deoxypyrimidine analogs (e.g., uracil, thymine, cytosine derivatives), this compound serves as a reliable and versatile starting material. Using a single, well-characterized glycosyl donor that provides consistently high yields and stereoselectivity across different nucleobases accelerates the generation of compound libraries for biological screening. [ref: 1]

Scale-Up Synthesis Where Stereochemical Integrity is Paramount

When scaling up the synthesis of a high-value 3'-deoxynucleoside, the predictability and robustness of the glycosylation step are critical. The exclusive β-selectivity offered by this reagent de-risks the scale-up process, ensuring that the isomeric purity of the final API is maintained without introducing complex purification challenges. [ref: 1]

XLogP3

1.8

Dates

Last modified: 04-14-2024

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